tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
tert-Butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position, a hydroxymethyl substituent at the 2-position (S-configuration), and a 2,3-dichloro-6-methoxy-phenyl group at the 4-position (R-configuration). This compound is structurally significant due to its constrained pyrrolidine ring, which confers rigidity and stereochemical control, making it valuable in medicinal chemistry for targeting enzymes or receptors requiring specific spatial interactions.
Properties
Molecular Formula |
C17H23Cl2NO4 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
tert-butyl 4-(2,3-dichloro-6-methoxyphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23Cl2NO4/c1-17(2,3)24-16(22)20-8-10(7-11(20)9-21)14-13(23-4)6-5-12(18)15(14)19/h5-6,10-11,21H,7-9H2,1-4H3 |
InChI Key |
DLZPQIYCGAVHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)C2=C(C=CC(=C2Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the dichloro-methoxy phenyl group: This step might involve electrophilic aromatic substitution reactions.
Hydroxymethylation: Introduction of the hydroxymethyl group can be done using formaldehyde or other suitable reagents.
tert-Butyl protection: The carboxylate group is often protected using tert-butyl groups to prevent unwanted reactions during synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to speed up reactions.
Temperature and Pressure Control: Optimizing temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions could target the dichloro groups or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its ability to bind to biological receptors.
Medicine
Pharmaceuticals: Potential use in the development of new drugs.
Therapeutic Agents: Explored for its therapeutic properties in treating various diseases.
Industry
Chemical Manufacturing: Used in the production of other chemicals.
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Binding to receptors and modulating their activity.
Pathway Modulation: Affecting biochemical pathways within cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Stereochemical Impact: The (2S,4R) configuration in the target compound contrasts with (2R,4S) in 24a (), which may lead to divergent biological activities due to enantioselective receptor interactions .
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